S1PR1-MO-1 is a compound that targets the sphingosine 1-phosphate receptor 1, a G protein-coupled receptor involved in various physiological processes, including lymphocyte trafficking and inflammatory responses. This receptor has gained significant attention in drug development due to its role in multiple sclerosis and other autoimmune diseases. The classification of S1PR1-MO-1 falls under sphingosine 1-phosphate receptor modulators, which can either act as agonists or antagonists, depending on their design and intended therapeutic use.
The compound S1PR1-MO-1 is derived from modifications of natural products and synthetic analogs designed to enhance efficacy and selectivity for the sphingosine 1-phosphate receptor 1. Research into similar compounds has led to the synthesis of various derivatives that exhibit improved pharmacological profiles compared to their predecessors, such as serinolamide A and B .
The synthesis of S1PR1-MO-1 involves several key methods that optimize the compound's efficacy. Techniques employed in the synthesis include:
For example, one study synthesized a series of S1PR1 ligands by modifying existing structures with polar groups, leading to enhanced binding affinities .
The molecular structure of S1PR1-MO-1 can be characterized by its unique functional groups that interact with the sphingosine 1-phosphate receptor. The compound typically features a core structure similar to sphingosine, modified with additional functional groups that improve its binding affinity and selectivity for S1PR1.
S1PR1-MO-1 undergoes various chemical reactions during its synthesis. Key reactions include:
Technical details regarding these reactions often involve specific catalysts or conditions that optimize yield and selectivity .
S1PR1-MO-1 functions primarily as a modulator of the sphingosine 1-phosphate receptor 1. The mechanism involves:
Data from studies indicate that compounds like S1PR1-MO-1 can effectively inhibit lymphocyte migration by blocking Sphingosine 1-phosphate signaling pathways, which are crucial in inflammatory responses.
The physical and chemical properties of S1PR1-MO-1 are crucial for its functionality:
Relevant analyses often include stability studies under various conditions to ensure therapeutic efficacy over time .
S1PR1-MO-1 has several scientific applications:
Research continues into optimizing compounds like S1PR1-MO-1 for better efficacy and reduced side effects in clinical settings. The ongoing development of radiolabeled tracers targeting Sphingosine 1-phosphate receptors also highlights potential applications in imaging and diagnostics .
S1PR1 belongs to the class A Rhodopsin-like GPCR family, characterized by seven transmembrane α-helices (TM1-TM7) arranged in a helical bundle. Its extracellular region features an N-terminal helical cap that occludes ligand access from the aqueous environment. This cap packs tightly against extracellular loops 1 and 2 (ECL1/ECL2), creating a solvent-shielded orthosteric pocket optimized for amphiphilic ligands like sphingosine-1-phosphate (S1P). A distinctive gap between TM1 and TM7 forms a membrane-accessible entry portal, allowing lipid ligands to partition into the bilayer before receptor binding [1] [3] [8]. The intracellular surface exhibits conserved motifs for G-protein coupling, including a DRY motif at TM3 and a hydrophobic cavity in TM5/TM6 that accommodates the Gαi subunit [3].
Table 1: Key Structural Features of S1PR1
Domain | Structural Characteristics | Functional Role |
---|---|---|
N-terminal Cap | α-Helical fold over ECL1/ECL2 | Prevents solvent access to binding pocket; guides ligand entry via membrane pathway |
TM1-TM7 Bundle | Amphipathic helices with conserved proline kinks (P3.50, P5.50, P6.50) | Mediates activation-related conformational changes |
ECL2 | Disulfide bond (Cys107-Cys184) stabilizes β-hairpin conformation | Anchors ligand phosphate headgroup via R1203.28 |
Intracellular Loops | ICL2 forms α-helix; ICL3 truncated compared to other GPCRs | Facilitates selective coupling to Gαi |
The orthosteric pocket of S1PR1 is divided into polar and hydrophobic subpockets. The polar region coordinates the zwitterionic headgroup of S1P through interactions with residues from the N-cap (Y29, K34), TM3 (R1203.28), and ECL2 (N1012.60, S105). Mutagenesis studies confirm K34 and R1203.28 are critical for phosphate group recognition, while N1012.60 anchors the ammonium group [1] [3] [6]. The hydrophobic subpocket (formed by TM3, TM5, TM6, TM7) accommodates the lipid tail, with residues F2105.47, W2696.48, and F2736.52 enabling van der Waals contacts.
Cryo-EM structures reveal distinct ligand-binding poses:
Table 2: Ligand-Specific Interactions in S1PR1
Ligand | Key Receptor Interactions | Binding Pocket Location | Functional Consequence |
---|---|---|---|
S1P | K34N-ter-phosphate; R1203.28-phosphate; N1012.60-ammonium | Orthosteric | Full activation with Gi coupling |
(S)-FTY720-P | Y29N-ter-phosphate; R1203.28-phosphate; N1012.60-hydroxyl | Orthosteric | Sustained internalization and functional antagonism |
CBP-307 | Shallow: Polar contacts with ECL2; Deep: Hydrophobic packing with F2105.47 | Orthosteric | Two-step activation with enhanced Gi-membrane stability |
Siponimod | Y29N-ter-phosphate; K34N-ter-trifluorophenyl; F2105.47 | Orthosteric | Subtype-selective activation (S1PR1>S1PR5) |
Atomic-resolution cryo-EM structures (2.8–3.0 Å) of agonist-bound S1PR1-Gi complexes reveal activation mechanisms. S1P binding induces a 10-Å outward shift of TM6 and a 3-Å inward movement of TM7, creating a cavity for Gαi engagement. The Gαi C-terminal α5 helix inserts into a cleft formed by TM3, TM5, and ICL2, with key interactions including:
Notably, CBP-307 in its deep binding mode stabilizes a unique TM6 conformation that rotates the N-terminal helix of Gαi, increasing its contact with the plasma membrane and prolonging signal duration [1]. This contrasts with S1PR3-Gi complexes, where ICL2 adopts an extended conformation that displaces the Gαi α5 helix by 6.5 Å, explaining preferential Gq coupling in S1PR3 [6].
N-linked Glycosylation: S1PR1 is glycosylated at N30 (N20 in S1PR5), which regulates cell-surface expression. Mutagenesis studies show:
Tyrosine Phosphorylation: Y143 phosphorylation in the ICL2 domain is a critical regulatory switch. Src kinase phosphorylates Y143 upon S1P binding or inflammatory stimuli (e.g., TNF-α), triggering:
Phosphomimetic mutants (Y143D) exhibit constitutive ER localization and impaired barrier enhancement, while phosphodefective mutants (Y143F) resist internalization but show normal signaling. This phosphorylation cycle allows dynamic surface expression regulation within 60 minutes of S1P stimulation [4] [7].
Table 3: Post-Translational Modifications of S1PR1
Modification | Site | Regulatory Mechanism | Functional Impact |
---|---|---|---|
N-Glycosylation | Asn30 | Facilitates ER-to-Golgi trafficking; stabilizes N-terminal cap conformation | Loss reduces surface expression by >80%; impairs Gi coupling [3] [10] |
Tyrosine Phosphorylation | Tyr143 | Src-dependent phosphorylation promotes BiP binding and ER import | Transient (20-min) loss of surface receptor; dampens signaling [4] [7] |
Serine Phosphorylation | C-terminal cluster (S351,S353,S355,S358,S359) | GRK2/3-mediated phosphorylation recruits β-arrestin and WWP2 ubiquitin ligase | Ubiquitination and degradation; long-term desensitization [4] [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7